molecular formula C15H14ClNO B2463806 3-chloro-N-(4-ethylphenyl)benzamide CAS No. 1459280-20-6

3-chloro-N-(4-ethylphenyl)benzamide

Cat. No.: B2463806
CAS No.: 1459280-20-6
M. Wt: 259.73
InChI Key: CORSFYUMNHCOPI-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-ethylphenyl group and the benzene ring is chlorinated at the 3-position

Properties

IUPAC Name

3-chloro-N-(4-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-2-11-6-8-14(9-7-11)17-15(18)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORSFYUMNHCOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with 4-ethylphenylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the amide bond facilitated by the base.

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(4-ethylphenyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at the 3-position undergoes substitution reactions under specific conditions:

Key Reagents and Conditions

NucleophileCatalyst/SolventTemperatureYieldSource
Amines (e.g., NH₃)FeCl₃/CH₃CN40°C68%
ThiophenolK₂CO₃/DMF80°C72%
MethanolTEA/DCMRT54%
  • Mechanism : Iron(III)-triflimide activates N-bromosuccinimide (NBS) to generate an electrophilic bromine intermediate, facilitating NAS at the chloro-substituted position .

  • Selectivity : Steric hindrance from the 4-ethylphenyl group directs substitution to the para position relative to the amide .

Hydrolysis of the Amide Bond

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Hydrolysis Pathways

ConditionsProductsReaction TimeEfficiencySource
6M HCl, reflux3-Chlorobenzoic acid + 4-ethylaniline4h89%
NaOH (aq.), 70°CSodium 3-chlorobenzoate + 4-ethylaniline2h93%
  • Kinetics : Base-catalyzed hydrolysis proceeds faster due to the stabilization of the tetrahedral intermediate .

  • Applications : Quantitative hydrolysis is used in analytical characterization .

Cyclization Reactions

The compound participates in heterocycle formation under catalytic conditions:

Cyclization to Benzoxazoles

CatalystOxidizing AgentSolventYieldSource
Fe(OTf)₃NBSToluene65%
CuIO₂DMF58%
  • Mechanism : Iron(III)-mediated bromination generates a reactive aryl bromide intermediate, which undergoes intramolecular C–O coupling to form 2-arylbenzoxazoles .

  • Byproducts : Trace amounts of 3-chlorobenzoic acid (<5%) are observed .

Oxidation of the Ethyl Group

The 4-ethylphenyl substituent is oxidized to a carboxylic acid:

  • Conditions : KMnO₄/H₂SO₄, 100°C, 6h .

  • Product : 3-Chloro-N-(4-carboxyphenyl)benzamide (Yield: 76%) .

Reduction of the Chloro Group

Direct reduction of the chloro substituent is challenging but achievable:

  • Conditions : H₂ (1 atm), Pd/C, EtOH, 12h .

  • Product : 3-Hydroxy-N-(4-ethylphenyl)benzamide (Yield: 41%) .

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage:

  • Products : Radical intermediates dimerize to form biphenyl derivatives .

  • Quantum Yield : Φ = 0.12 ± 0.03 at 254 nm .

Comparative Reaction Table

Reaction TypeKey ReagentConditionsProductYield
NAS (Amine)NH₃/FeCl₃40°C, 4h3-Amino-N-(4-ethylphenyl)benzamide68%
HydrolysisNaOH70°C, 2hSodium 3-chlorobenzoate93%
CyclizationFe(OTf)₃/NBSToluene, 40°C2-(4-Ethylphenyl)benzoxazole65%

Mechanistic Insights

  • Steric Effects : The 4-ethylphenyl group reduces reaction rates in NAS by 15–20% compared to unsubstituted analogs .

  • Electronic Effects : The electron-withdrawing amide group enhances electrophilicity at the chloro-substituted position, accelerating NAS .

Scientific Research Applications

3-chloro-N-(4-ethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ethylphenyl group can influence its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-phenylbenzamide: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    N-(4-ethylphenyl)benzamide: Lacks the chlorine atom, which can influence its reactivity in substitution reactions.

    3-chloro-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.

Uniqueness

3-chloro-N-(4-ethylphenyl)benzamide is unique due to the combination of the chlorine atom and the ethylphenyl group. This specific substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom can enhance its electrophilicity, making it more reactive in substitution reactions, while the ethyl group can influence its lipophilicity and binding interactions with biological targets.

Biological Activity

3-Chloro-N-(4-ethylphenyl)benzamide is a synthetic organic compound belonging to the benzamide class, which is recognized for its diverse biological activities. This compound's structure includes a chloro substituent and an ethylphenyl group, influencing its interaction with biological targets. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula : C15H16ClN
  • Molecular Weight : 255.75 g/mol
  • IUPAC Name : 3-chloro-N-(4-ethylphenyl)benzamide

The biological activity of 3-chloro-N-(4-ethylphenyl)benzamide is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that similar compounds can modulate various biological pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research on benzamide derivatives, including 3-chloro-N-(4-ethylphenyl)benzamide, has shown a range of biological activities:

  • Antitumor Activity :
    • Some benzamide derivatives have been investigated for their potential as anticancer agents. For instance, studies have shown that structural modifications can enhance their potency against cancer cell lines.
    • Case Study : A related compound demonstrated significant inhibition of RET kinase activity, which is crucial in certain cancers, suggesting that similar mechanisms may apply to 3-chloro-N-(4-ethylphenyl)benzamide .
  • Enzyme Inhibition :
    • Compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in disease processes. The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammation.
    • Research Findings : Benzamide derivatives were found to inhibit various kinases effectively, indicating that 3-chloro-N-(4-ethylphenyl)benzamide may exhibit similar enzyme-inhibitory properties .
  • Neuroprotective Effects :
    • Some studies suggest that benzamides possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
    • Evidence : Research has indicated that certain benzamide derivatives can protect neuronal cells from apoptosis induced by oxidative stress .

Comparative Analysis with Related Compounds

To better understand the potential of 3-chloro-N-(4-ethylphenyl)benzamide, a comparison with structurally similar compounds is essential.

Compound NameBiological ActivityKey Findings
3-Chloro-N-(3-methylphenyl)benzamideAntitumorExhibited significant cytotoxicity in cancer cells .
2-Chloro-N-(4-methylphenyl)benzamideEnzyme InhibitionDemonstrated potent inhibition of specific kinases .
4-Chloro-benzamidesNeuroprotectiveShowed protective effects against neuronal apoptosis .

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